1-(7-Methylbenzofuran-3-YL)ethanone
Description
Contextual Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Science
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, constitutes the core of a vast array of naturally occurring and synthetic molecules. np-mrd.orgnih.gov These derivatives are recognized for their diverse and potent biological activities, which has made them a cornerstone in medicinal chemistry and drug discovery. np-mrd.orgnih.gov The benzofuran scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds.
The pharmacological importance of benzofuran derivatives is extensive, with studies demonstrating their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents. np-mrd.orgnih.gov For instance, some benzofuran-based compounds have been investigated for their ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. researchgate.netnih.govnih.gov Their mechanism of action can be diverse, ranging from the induction of apoptosis (programmed cell death) to the inhibition of crucial enzymes involved in disease progression. nih.govnih.gov The versatility of the benzofuran ring system allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity and properties of these compounds.
Rationale for Focused Academic Investigation of 1-(7-Methylbenzofuran-3-YL)ethanone and Related Structural Motifs
The specific focus on this compound stems from the established importance of the 3-acetylbenzofuran structural motif. The acetyl group at the 3-position is a key feature that has been shown to be crucial for the biological activity of several benzofuran derivatives. The introduction of a methyl group at the 7-position of the benzofuran ring is of particular interest as it can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, affect how the molecule interacts with biological targets, potentially leading to enhanced potency or selectivity.
Academic investigations into closely related 3-acetylbenzofuran derivatives have revealed promising anticancer and antimicrobial activities. researchgate.netnih.govnih.gov Therefore, the synthesis and detailed study of this compound are driven by the hypothesis that the 7-methyl substituent could confer unique and advantageous pharmacological properties. Research in this area aims to elucidate the structure-activity relationships (SAR) of this class of compounds, providing valuable insights for the design of new and more effective therapeutic agents.
Historical Overview of Key Advancements in Benzofuran Chemistry Relevant to Acetylbenzofuran Analogues
The journey into the world of benzofuran chemistry began in the late 19th century. Early synthetic methods laid the groundwork for the construction of the benzofuran core. A significant advancement in the synthesis of 3-acetylbenzofurans involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone. nih.gov This method provides a direct and efficient route to this important class of compounds.
Over the years, numerous synthetic strategies have been developed to access a wide variety of substituted benzofurans. These include metal-catalyzed reactions, such as iron-catalyzed reductive cyclization, which have expanded the toolkit for creating complex benzofuran structures. rsc.org The continuous development of novel synthetic methodologies has been instrumental in enabling the exploration of the chemical space around the benzofuran scaffold, leading to the discovery of compounds with diverse biological activities. The synthesis of acetylbenzofuran analogues, in particular, has benefited from these advancements, allowing for the systematic investigation of how different substituents on the benzofuran ring impact their properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(8(2)12)6-13-11(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBMNNQEDYKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 7 Methylbenzofuran 3 Yl Ethanone and Its Structural Analogues
Established Synthetic Routes to Benzofuran-3-yl Ethanones
The construction of benzofuran-3-yl ethanones is a well-documented area of organic synthesis, primarily involving the formation of the benzofuran (B130515) core followed by the introduction of the acetyl group.
Cyclization Reactions and Precursor Chemistry
The formation of the benzofuran ring system is the initial and crucial phase in the synthesis of its derivatives. A variety of cyclization strategies have been developed over the years, often starting from appropriately substituted phenols. Current time information in Bangalore, IN.mdpi.com For the specific case of 7-methylbenzofuran (B50305) derivatives, a key precursor is 7-methylbenzofuran, a compound that can be synthesized through methods such as the dehydration of 2-hydroxymethyl-7-methylbenzofuran or the cyclization of suitable phenylpropanoid precursors. Another critical precursor is 7-methylbenzofuran-2(3H)-one, for which a large-scale synthesis has been reported. oregonstate.edu This synthesis involves the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate. oregonstate.edu
Common cyclization strategies include:
Intramolecular Cyclization: Base-promoted intramolecular cyclization is a frequently employed method for the synthesis of substituted benzofurans.
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in the synthesis of benzofurans, often in combination with other metals like copper in Sonogashira coupling reactions. These reactions typically involve the coupling of terminal alkynes with iodophenols followed by intramolecular cyclization.
Acylation Strategies for Benzofuran Core Functionalization
Once the benzofuran nucleus is formed, the next step is the introduction of the ethanone (B97240) (acetyl) group at the 3-position. The most common method for this is the Friedel-Crafts acylation. sigmaaldrich.comkhanacademy.orglibretexts.org
The Friedel-Crafts acylation involves the reaction of the benzofuran with an acylating agent, typically an acyl chloride (like acetyl chloride) or an acid anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion acts as the electrophile. sigmaaldrich.comnih.gov
A significant challenge in the acylation of benzofurans is controlling the regioselectivity. Acylation can potentially occur at the C2 or C3 position of the benzofuran ring. To achieve selective acylation at the 3-position, various strategies have been explored, including a method involving the rearrangement of 2-hydroxychalcones.
Targeted Synthesis of 1-(7-Methylbenzofuran-3-YL)ethanone
While a specific, detailed research paper outlining the targeted synthesis of this compound was not identified in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. The most probable approach involves the Friedel-Crafts acylation of 7-methylbenzofuran.
A proposed synthetic pathway would be the direct acylation of 7-methylbenzofuran with acetyl chloride in the presence of a Lewis acid catalyst.
Optimization of Reaction Conditions and Reagent Selection
The success of the proposed Friedel-Crafts acylation would heavily depend on the careful optimization of reaction conditions to maximize the yield of the desired 3-acylated product and minimize the formation of isomers and side products.
Table 1: Potential Parameters for Optimization of the Friedel-Crafts Acylation of 7-Methylbenzofuran
| Parameter | Variation | Rationale |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, SnCl₄, ZnCl₂ | The choice of Lewis acid can significantly influence the reactivity and regioselectivity of the acylation. |
| Solvent | Dichloromethane (DCM), Carbon disulfide (CS₂), Nitrobenzene (B124822) | The solvent can affect the solubility of reactants and the activity of the catalyst. |
| Temperature | 0 °C to room temperature | Lower temperatures are often preferred to control the reaction and prevent side reactions. |
| Reaction Time | Monitored by TLC or GC | The reaction time needs to be optimized to ensure complete conversion without product degradation. |
| Stoichiometry | Molar ratio of 7-methylbenzofuran, acetyl chloride, and Lewis acid | The relative amounts of reactants and catalyst are crucial for efficient conversion. |
For instance, in the Friedel-Crafts acylation of benzene (B151609) with acetyl chloride, the mixture is typically heated to about 60°C. libretexts.org However, for a more reactive substrate like 7-methylbenzofuran, milder conditions might be sufficient.
Stereochemical Considerations in Synthesis
For the synthesis of this compound, which is an achiral molecule, there are no stereochemical considerations in the final product itself. However, if the synthesis were to proceed through chiral intermediates or if chiral catalysts were employed in an asymmetric synthesis of a related chiral derivative, then stereochemistry would become a critical aspect. In the proposed direct acylation of 7-methylbenzofuran, no new chiral centers are formed.
Green Chemistry Approaches in Benzofuran Ethanone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact. For the synthesis of benzofuran ethanones, several green strategies can be considered.
Use of Greener Solvents: Replacing hazardous solvents like nitrobenzene and chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids is a key green chemistry principle. For example, the synthesis of some benzofuran derivatives has been successfully carried out in aqueous media.
Catalyst-Free Reactions: Developing synthetic routes that avoid the use of metal catalysts, particularly those based on heavy or toxic metals, is highly desirable. Some base-promoted cyclization reactions for benzofuran synthesis can be performed without a metal catalyst.
Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental concept of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve atom economy and reduce waste.
While specific green synthetic protocols for this compound are not detailed in the literature, the application of these general principles could lead to more sustainable production methods for this class of compounds.
Catalytic Systems and Solvent-Free Methodologies
A variety of catalytic systems have been employed for the synthesis of benzofuran derivatives, with a focus on transition-metal-induced catalysis. These methods offer high efficiency and selectivity in the construction of the benzofuran ring.
Palladium-Based Catalysis: Palladium catalysts are widely used for the synthesis of benzofuran derivatives. nih.gov One common approach involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. nih.gov For instance, the coupling of an appropriately substituted o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst can yield the desired benzofuran structure. nih.gov Microwave-assisted, one-pot, three-component synthesis using Sonogashira conditions has been shown to be an efficient method for producing 2,3-disubstituted benzofurans, with the use of microwave irradiation shortening reaction times and minimizing side products. Ligand-free palladium-catalyzed syntheses have also been developed, further simplifying the reaction setup. nih.gov
Copper-Based Catalysis: Copper-catalyzed reactions represent another cornerstone in benzofuran synthesis. Copper iodide (CuI) is a frequently used catalyst, often in one-pot procedures. For example, a green and environmentally benign approach involves the reaction of o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of CuI. nih.gov This method can be performed in eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol (ChCl:EG). nih.gov Copper-catalyzed domino reactions have also been developed for the synthesis of 2,3-disubstituted benzofurans. acs.org
Other Transition-Metal Catalysis: Besides palladium and copper, other transition metals like gold, silver, rhodium, and ruthenium have been utilized in benzofuran synthesis. nih.govacs.org Gold and silver-based catalysts have been used for Friedel-Crafts propargylation and Michael addition reactions to yield benzofuran derivatives. nih.gov Rhodium-mediated catalysis has been employed for the chemodivergent generation of benzofuran skeletons through arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. acs.org
Solvent-Free and Green Methodologies: A significant trend in the synthesis of benzofuran derivatives is the move towards more environmentally friendly methods. This includes the use of solvent-free reaction conditions or the replacement of traditional organic solvents with greener alternatives like water or deep eutectic solvents. nih.gov Catalyst-free methods have also been reported, such as the reaction between nitroepoxides and salicylaldehydes using potassium carbonate in dimethylformamide (DMF). While not entirely solvent-free, these methods aim to reduce the environmental impact of the synthesis.
Table 1: Comparison of Catalytic Systems for the Synthesis of Benzofuran Analogues
| Catalyst System | Starting Materials | Key Reaction Type | Solvents | Typical Yields | Reference |
|---|---|---|---|---|---|
| Palladium/Copper | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling/Cyclization | Triethylamine | Good to Excellent | nih.gov |
| Palladium | 2-(Phenylethynyl)phenol, N-(2-Iodophenyl)-N-methylmethacrylamides | Aryl Furanylation | Acetonitrile | - | nih.gov |
| Copper Iodide | o-Hydroxy Aldehydes, Amines, Alkynes | One-pot Synthesis | Choline Chloride:Ethylene Glycol (DES) | 70-91% | nih.gov |
| Copper Chloride | Salicylaldehyde-derived Schiff Bases, Alkenes | Coupling/Cyclization | Dimethylformamide (DMF) | 45-93% | nih.gov |
| Rhodium Complex | meta-Salicylic Acid Derivatives, Vinylene Carbonate | C-H Activation/Vinylene Transfer | Tetrachloroethane | 30-80% | nih.gov |
| Gold/Silver | Phenols, CF3-substituted Propynols | Friedel-Crafts Propargylation/Michael Addition | - | Excellent | nih.gov |
Atom Economy and Sustainable Synthesis Pathways
The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for complex molecules like this compound. Atom economy focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste.
Addition reactions are inherently atom-economical as they involve the combination of reactants without the loss of atoms. In the context of benzofuran synthesis, tandem or domino reactions that form multiple bonds in a single operation are highly desirable as they often lead to higher atom economy. For example, a one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates proceeds via a tandem reaction involving desulfinative addition and intramolecular annulation, representing a more atom-economical approach. nih.gov
The choice of reagents and catalysts also plays a crucial role in the sustainability of a synthetic pathway. The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. Furthermore, the development of recyclable catalysts can significantly improve the green credentials of a synthesis.
Sustainable pathways also emphasize the use of readily available, non-toxic starting materials and the avoidance of hazardous solvents and reagents. The use of deep eutectic solvents, as mentioned earlier, is a step in this direction. nih.gov Another approach is the use of visible-light-promoted cyclization reactions that can proceed without the need for a photocatalyst, oxidant, or transition metal, representing a highly atom-economic and sustainable protocol. nih.gov
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from a laboratory-scale synthesis to a preparative or industrial scale presents several challenges that need to be addressed to ensure a robust, safe, and cost-effective process.
Catalyst Selection and Cost: The cost and availability of the catalyst are significant factors in large-scale synthesis. While precious metal catalysts like palladium can be highly effective, their cost can be prohibitive for industrial production. Therefore, there is a strong incentive to develop more economical and earth-abundant metal catalysts, such as those based on copper or iron. nih.gov The efficiency and recyclability of the catalyst are also critical to minimize costs and environmental impact.
Solvent and Reagent Selection: The choice of solvents and reagents for large-scale production is dictated by factors such as cost, safety, environmental impact, and ease of removal. The use of large volumes of hazardous or volatile organic solvents is a major concern. Therefore, the development of syntheses that utilize greener solvents like water, or even solvent-free conditions, is highly advantageous for industrial applications. nih.gov
Purification and Isolation: The purification of the final product on a large scale can be a significant bottleneck. Chromatographic purification, which is common in the laboratory, is often not feasible or cost-effective for large quantities. Therefore, developing processes that yield the product in high purity, allowing for simpler isolation methods like crystallization or distillation, is a primary goal in process development. Some synthetic routes for benzofuran derivatives have been noted for their potential to be readily scaled up to the gram quantity without difficulty, suggesting that the resulting products are amenable to practical purification methods. nih.gov
Safety Considerations: A thorough evaluation of the safety hazards associated with the reaction, including thermal stability, potential for runaway reactions, and the toxicity of reagents and intermediates, is paramount for safe operation on a preparative scale.
Chemical Reactivity and Derivatization of 1 7 Methylbenzofuran 3 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
The benzofuran ring system in 1-(7-Methylbenzofuran-3-YL)ethanone presents several positions for electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents already present: the methyl group on the benzene (B151609) ring and the acetyl group on the furan (B31954) ring.
The methyl group at the 7-position is an activating group and an ortho, para-director. libretexts.orgunizin.org This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, the positions ortho to the methyl group are the 6-position and the 8-position (which is part of the furan ring fusion), and the para-position is the 4-position.
Conversely, the 3-acetyl group is a deactivating group and a meta-director for electrophilic substitution on the benzene ring due to its electron-withdrawing nature. unizin.orglibretexts.org However, its primary influence is on the furan ring. Electrophilic attack on the furan ring of benzofuran typically occurs at the 2-position, which is the most electron-rich. stackexchange.com The presence of the deactivating acetyl group at the 3-position would likely disfavor substitution on the furan ring.
Therefore, electrophilic aromatic substitution on this compound is most likely to occur on the benzene portion of the molecule. The activating effect of the 7-methyl group will likely dominate, directing incoming electrophiles to the 4- and 6-positions. Between these two, the 4-position is sterically less hindered.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.comlibretexts.org For instance, nitration would likely yield 1-(4-Nitro-7-methylbenzofuran-3-yl)ethanone and 1-(6-Nitro-7-methylbenzofuran-3-yl)ethanone.
Transformations Involving the Ethanone (B97240) Moiety
The ethanone group at the 3-position is a versatile functional handle for a wide array of chemical transformations, including condensation reactions, reductions, and oxidations.
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. A common example is the Claisen-Schmidt condensation, where the enolate reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. wikipedia.orglibretexts.org These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds.
Another important condensation reaction is the Knoevenagel condensation, where the active methylene (B1212753) group of the ethanone can react with aldehydes or ketones in the presence of a weak base. wikipedia.org
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| This compound | Aromatic Aldehyde | Chalcone | Ethanolic NaOH or KOH |
| This compound | Malononitrile | Pyridine (B92270) derivative | Piperidine, Ethanol |
This table presents plausible condensation reactions based on the known reactivity of acetyl groups.
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol or completely reduced to an ethyl group. Common reducing agents for the formation of the alcohol, 1-(7-methylbenzofuran-3-yl)ethanol, include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For the complete reduction to 3-ethyl-7-methylbenzofuran, typical methods include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).
Oxidation of the methyl ketone can be achieved through the haloform reaction, where treatment with a halogen in the presence of a base yields a carboxylic acid (7-methylbenzofuran-3-carboxylic acid) and a haloform (e.g., chloroform, bromoform, or iodoform).
| Transformation | Reagent(s) | Product |
| Reduction to Alcohol | NaBH₄, Methanol | 1-(7-Methylbenzofuran-3-yl)ethanol |
| Reduction to Alkane | H₂NNH₂, KOH, Ethylene Glycol | 3-Ethyl-7-methylbenzofuran |
| Oxidation to Carboxylic Acid | Br₂, NaOH | 7-Methylbenzofuran-3-carboxylic acid |
This table illustrates typical reduction and oxidation reactions of the ethanone moiety.
Formation of Complex Hybrid Architectures Incorporating the 7-Methylbenzofuran-3-yl Ethanone Scaffold
The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including those with fused heterocyclic rings and those assembled through multi-component reactions.
The acetyl group can serve as a key functional group for the construction of new heterocyclic rings fused to the benzofuran core. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. These annulation reactions often proceed through an initial condensation followed by an intramolecular cyclization.
The synthesis of various heterocyclic systems, such as pyrimidines, can also be achieved. For instance, the chalcones derived from this compound can react with guanidine (B92328) or urea (B33335) to form pyrimidine (B1678525) rings.
| Reactant(s) | Fused Heterocycle |
| Hydrazine Hydrate | Pyrazole |
| Hydroxylamine Hydrochloride | Isoxazole |
| Chalcone derivative + Guanidine | Pyrimidine |
This table provides examples of heterocycle formation starting from the ethanone functionality.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. organic-chemistry.org The this compound scaffold can potentially participate in various MCRs. For example, in a Hantzsch-type pyridine synthesis, the enolate of this compound could react with an aldehyde and a β-enaminone to construct a dihydropyridine (B1217469) ring. nih.gov
Another possibility is the Biginelli reaction, where the ketone could react with an aldehyde and urea or thiourea (B124793) to form dihydropyrimidinones. nih.gov These reactions offer a rapid and atom-economical route to complex molecules with potential biological activities. While specific examples involving this compound are not extensively documented, the reactivity of the acetyl group makes it a prime candidate for such transformations. nih.gov
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in organic chemistry, offering detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1-(7-Methylbenzofuran-3-YL)ethanone can be achieved.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzofuran (B130515) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring currents. The furan (B31954) ring proton at the C2 position would likely resonate as a singlet at a characteristic downfield position. The protons of the methyl group at the C7 position and the acetyl methyl group will appear as sharp singlets in the upfield region, with the acetyl protons being more deshielded due to the adjacent carbonyl group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~ 8.1 | Singlet | 1H |
| H-4 | ~ 7.8 | Doublet | 1H |
| H-5 | ~ 7.2 | Triplet | 1H |
| H-6 | ~ 7.4 | Doublet | 1H |
| 7-CH₃ | ~ 2.5 | Singlet | 3H |
| COCH₃ | ~ 2.6 | Singlet | 3H |
Note: The predicted values are based on established chemical shift ranges for similar benzofuran structures and may vary slightly from experimental values.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around δ 190-200 ppm. The aromatic and furan carbons will resonate in the δ 110-160 ppm range. The methyl carbons will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 194 |
| C2 | ~ 153 |
| C3 | ~ 125 |
| C3a | ~ 129 |
| C4 | ~ 125 |
| C5 | ~ 124 |
| C6 | ~ 122 |
| C7 | ~ 132 |
| C7a | ~ 148 |
| 7-CH₃ | ~ 16 |
| COCH₃ | ~ 27 |
Note: These are predicted chemical shifts. Actual experimental values may differ.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons H-4, H-5, and H-6, confirming their positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-4, C-5, C-6, the 7-methyl, and the acetyl methyl groups based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₁₁H₁₀O₂. The calculated exact mass can be compared to the measured mass to confirm the molecular formula with a high degree of confidence.
HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 175.0759 | (To be determined experimentally) |
| [M+Na]⁺ | 197.0578 | (To be determined experimentally) |
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, characteristic fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): A primary fragmentation would be the loss of the acetyl methyl group, leading to the formation of a [M-15]⁺ ion.
Loss of ketene (B1206846) (CH₂=C=O): Cleavage of the acetyl group could result in the loss of a neutral ketene molecule, forming a [M-42]⁺ ion.
Cleavage of the benzofuran ring: Further fragmentation of the benzofuran ring system would produce smaller, characteristic ions that can help to confirm the core structure.
By analyzing these fragmentation patterns, the position of the methyl and acetyl substituents on the benzofuran scaffold can be confidently established.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are fundamental tools for identifying the functional groups present in a molecule. These methods probe the quantized vibrational energy states of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands would be expected for the carbonyl group (C=O) of the ethanone (B97240) moiety, the C-O-C stretching of the furan ring, the aromatic C=C stretching of the benzene ring, and the C-H stretching and bending modes of the methyl and aromatic groups. Without experimental data, a precise data table of these vibrational frequencies cannot be compiled.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to clearly show the aromatic ring vibrations and the skeletal vibrations of the benzofuran core. Currently, no published Raman spectra for this compound could be located.
Electronic Spectroscopy for Chromophore Characterization
Electronic spectroscopy, primarily UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule, particularly those involving chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics
The benzofuran ring system conjugated with the acetyl group in this compound constitutes a significant chromophore. This would lead to characteristic absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the molecular structure and the solvent used. A detailed analysis of these characteristics would provide insights into the electronic properties of the molecule. However, specific experimental UV-Vis absorption data for this compound are not available in the public domain.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods can provide insights into molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and for analyzing its electronic structure. This analysis would typically involve the calculation of parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. However, no specific DFT studies on 1-(7-Methylbenzofuran-3-YL)ethanone have been found.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate results but are computationally more demanding than DFT. A literature search did not reveal any studies that have employed ab initio calculations to investigate this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This allows for the theoretical prediction of the ¹H and ¹³C NMR spectra, which are crucial for structural elucidation. No computational NMR prediction data for this compound is currently available.
Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov There are no published vibrational frequency calculations for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. cnr.it It provides information about the electronic transitions between molecular orbitals. cnr.it A search of the scientific literature did not yield any TD-DFT studies on this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with others.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
Furthermore, the HOMO-LUMO gap is instrumental in understanding the electronic absorption spectra of a molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can often be correlated with the wavelength of maximum absorption (λmax) in UV-Visible spectroscopy. For this compound, specific calculated values for the HOMO and LUMO energies, and consequently the energy gap, are not documented in the reviewed literature.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be derived to provide a more quantitative understanding of a molecule's behavior. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. It is a useful tool for predicting the electrophilic character of a molecule in reactions.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule by analyzing the change in electron density.
Without foundational DFT calculations for this compound, these crucial reactivity descriptors remain uncalculated.
Non-Linear Optical (NLO) Properties and Molecular Polarizability
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field.
Computational methods are frequently used to predict the NLO properties of new organic molecules. These calculations involve determining the molecular polarizability (α) and the first hyperpolarizability (β). Molecules with large delocalized π-electron systems, often found in aromatic and conjugated structures like benzofurans, can exhibit significant NLO responses. However, no theoretical studies detailing the polarizability or hyperpolarizability of this compound have been published.
Thermodynamic Property Calculations and Stability Analysis
Computational chemistry can also be used to calculate the thermodynamic properties of a molecule, such as its heat of formation, standard Gibbs free energy, and entropy. These values are essential for understanding the stability of a compound and predicting the thermodynamics of reactions in which it may participate. While the basic molecular formula and weight are known, detailed thermodynamic calculations that would provide insight into the relative stability and formation energetics of this compound are currently unavailable in the scientific literature.
Structure Activity Relationship Sar Studies of 1 7 Methylbenzofuran 3 Yl Ethanone and Its Analogues
Impact of Substituent Variation on Molecular Interactions
The biological activity of benzofuran (B130515) derivatives can be significantly modulated by the nature and position of substituents on the benzofuran ring system. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
Positional Effects of Methyl Group on the Benzofuran Ring
While direct comparative studies on the positional isomers of the methyl group on the 1-(benzofuran-3-yl)ethanone scaffold are not extensively available in the reviewed literature, research on related benzofuran structures provides valuable insights. The position of a methyl group on the benzofuran ring can significantly influence the compound's biological activity. For instance, in a study of 3-methylbenzofuran (B1293835) derivatives, the placement of other substituents on the benzene (B151609) ring, such as methoxy (B1213986) and ethoxy groups, demonstrated a clear impact on their cytotoxic and pro-oxidative properties. mdpi.comresearchgate.netnih.govresearchgate.net
Influence of Other Heterocyclic or Aromatic Substituents
The introduction of various substituents on the benzofuran ring has been a key strategy in the development of potent bioactive molecules. Halogenation, for instance, has been shown to be a critical determinant of biological activity. The introduction of a bromine atom, particularly at the methyl group at the 3-position of the benzofuran ring, has been found to confer remarkable cytotoxic activity against leukemia cell lines. mdpi.com This highlights that the position of the halogen is a crucial factor. mdpi.com
Furthermore, the incorporation of methoxy and ethoxy groups has been explored. A study on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives showed that the presence and position of these alkoxy groups influence the cytotoxic and pro-oxidative effects of the compounds. mdpi.comresearchgate.netnih.govresearchgate.net For example, two newly developed derivatives with specific methoxy and ethoxy substitutions exhibited selective action towards chronic myelogenous leukemia (K562) cells. mdpi.comnih.govresearchgate.netnih.gov
The addition of other heterocyclic rings can also significantly impact activity. For instance, the conjugation of benzofuran with 1,3-N,N-heterocycles like imidazolidinone and benzimidazole (B57391) has yielded compounds with robust inhibitory activity against the Yellow Fever Virus. nih.gov The nature of the substituent on these appended heterocyclic rings was also found to be important, with dimethyl or CF3 substituted N-Ph moieties showing greater potency. nih.gov These findings underscore the vast chemical space that can be explored by introducing diverse heterocyclic and aromatic substituents to the benzofuran core to modulate biological activity.
Role of the Ethanone (B97240) Group in Conferring Specific Activity
Studies on related benzofuran derivatives suggest that modifications at or around the acetyl group can significantly impact activity. For instance, the bromination of the acetyl group in some benzofuran derivatives has been shown to enhance cytotoxicity. researchgate.net This indicates that the reactivity and electronic properties of the ethanone moiety are important for its biological function.
In a broader context of drug design, the replacement of a ketone with other functional groups is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. However, specific studies that systematically replace the ethanone group in 1-(7-Methylbenzofuran-3-YL)ethanone with other functionalities to delineate its precise role are limited in the currently available literature. Such studies would be invaluable in determining whether the ethanone group is essential for a particular activity or if it can be replaced by other groups like a carboxylic acid, an alcohol, or various heterocyclic rings to improve the therapeutic profile.
Stereochemical Influences on Activity Profiles
Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit different pharmacological and toxicological properties due to their distinct three-dimensional arrangements. Chiral natural compounds are often biosynthesized in an enantiomerically pure form, and this chirality is pivotal for their biological function. mdpi.com
For this compound, the presence of a chiral center and the influence of its stereoisomers on biological activity are not well-documented in the reviewed literature. It is possible that the compound is not chiral or that its stereochemical aspects have not yet been investigated in the context of its activity.
However, studies on other chiral benzofuran and related heterocyclic derivatives have demonstrated the importance of stereochemistry. For example, in a series of chiral 5-arylbenzothiadiazine derivatives, it was found that the R stereoisomer was the active component as a positive allosteric modulator of AMPA receptors. nih.gov Similarly, for nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake might be mediated by a stereoselective transport system. mdpi.com These examples underscore the principle that if this compound or its active analogs are chiral, the separation and biological evaluation of individual enantiomers would be a crucial step in understanding their SAR and developing them as therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Several QSAR studies have been performed on benzofuran derivatives to understand the structural requirements for their biological activities. researchgate.neteurjchem.commdpi.comnih.gov These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features.
For instance, a 2D-QSAR study on active benzofuran-based vasodilators resulted in a statistically significant model that described the bioactivity of the synthesized analogs. mdpi.com The model was able to identify the most important factors governing the pharmacological properties. In another study on benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase inhibitors, a multiple linear regression (MLR) model with high predictive power was developed. researchgate.neteurjchem.com This model was used to design new molecules with potentially better biological activity. researchgate.neteurjchem.com
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction in Cell Lines)
Derivatives of 1-(7-Methylbenzofuran-3-YL)ethanone have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net Studies have demonstrated that certain brominated derivatives are particularly effective at inducing apoptosis in chronic myelogenous leukemia (K562) and MOLT-4 leukemia cells. researchgate.netmdpi.com The mechanism of apoptosis induction appears to involve the intrinsic pathway, which is associated with the mitochondria. nih.gov This is supported by the observation that these compounds can trigger the activation of caspase-9, a key initiator caspase in the mitochondrial pathway. nih.gov Following the activation of caspase-9, downstream effector caspases such as caspase-3 and caspase-7 are also activated, leading to the execution of the apoptotic process. nih.govresearchgate.net The involvement of the intrinsic pathway is further suggested by the compound's ability to cause the release of cytochrome C from the mitochondria. nih.gov
The pro-apoptotic effects of these benzofuran (B130515) derivatives have been confirmed through various assays, including the Annexin V-FITC apoptosis detection assay, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. nih.govresearchgate.net Additionally, the Caspase-Glo 3/7 assay has been used to measure the activity of effector caspases, confirming their activation in response to treatment with these compounds. nih.govresearchgate.net Some benzofuran-substituted chalcone (B49325) derivatives have also been found to induce apoptosis through the extrinsic pathway in human breast and lung cancer cells. researchgate.net
Enzyme Inhibition or Modulation Mechanisms
The precise mechanisms of enzyme inhibition by this compound itself are not extensively detailed in the provided search results. However, the broader class of benzofuran derivatives has been investigated for their effects on various enzymes. For instance, some derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netresearchgate.net Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and lead to cell death.
Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (K_M and V_max) differently. youtube.com Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. youtube.com Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. youtube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.com While the specific type of inhibition for this compound derivatives on tubulin is not explicitly stated, their ability to interfere with its function highlights a potential mechanism for their anticancer effects.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways
Several studies have indicated that derivatives of this compound can induce the generation of reactive oxygen species (ROS) in cancer cells. nih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and ultimately cell death. The pro-oxidative effects of these compounds have been observed to be time-dependent, with increased ROS levels detected after several hours of incubation. nih.govresearchgate.net
The generation of ROS appears to be a key event in the apoptotic pathway induced by these derivatives. nih.gov The disruption of the mitochondrial membrane potential, a consequence of ROS production, can lead to the release of cytochrome C and the subsequent activation of the caspase cascade. nih.gov This link between ROS generation and apoptosis suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the induction of oxidative stress. The JNK pathway, which can be activated by ROS, has also been implicated in mediating apoptosis and paraptosis in response to certain small molecules. nih.gov
Anti-inflammatory Signaling Pathway Modulation (e.g., IL-6 release inhibition)
Derivatives of this compound have demonstrated the ability to modulate inflammatory signaling pathways. Specifically, certain derivatives have been shown to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in cancer cell lines. nih.govresearchgate.net IL-6 plays a significant role in inflammation and is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders like rheumatoid arthritis. researchgate.netjci.orgnih.gov
Antimicrobial Action Mechanisms (e.g., inhibition of bacterial growth, disruption of membranes)
Some derivatives of this compound have exhibited antimicrobial activity, particularly against Gram-positive bacteria. researchgate.netmdpi.com The mechanism of antimicrobial action can involve various strategies, including the inhibition of cell wall synthesis, disruption of the plasma membrane integrity, interference with nucleic acid or protein synthesis, and modulation of key metabolic pathways. mdpi.comnih.gov
In the case of the studied benzofuran derivatives, one compound, in particular, showed moderate activity with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against several Gram-positive strains. mdpi.com The presence of a bromine atom in the aromatic ring of the benzofuran structure appears to be important for this antimicrobial activity. mdpi.com While the precise molecular mechanism of how these compounds inhibit bacterial growth is not fully elucidated in the provided information, potential mechanisms could involve disruption of the bacterial cell membrane or inhibition of essential enzymes. researchgate.net
Molecular Target Identification and Binding Interaction Analysis
Research has focused on identifying the specific molecular targets of these benzofuran derivatives to understand their mechanism of action at a deeper level. For some of the more active anticancer derivatives, tubulin has been identified as a molecular target. researchgate.netmdpi.com The interaction with tubulin disrupts the formation of microtubules, which are critical for cell division, leading to cell cycle arrest and apoptosis. researchgate.net
Computational methods like molecular docking and molecular dynamics simulations are employed to analyze the binding interactions between these compounds and their target proteins. nih.gov These studies help to visualize how the ligand fits into the binding site of the protein and identify the key amino acid residues involved in the interaction. For example, in silico studies of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have identified specific hydrogen bonding and other interactions within the active site of the receptor. nih.gov This type of analysis is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.
Potential Applications in Non Therapeutic Fields
Materials Science Applications (e.g., organic electronics, photochemistry)
There is no specific research data available to suggest the application of 1-(7-Methylbenzofuran-3-YL)ethanone in materials science. While some benzofuran (B130515) derivatives have been investigated for their potential in organic electronics rsc.org, no such studies have been published for this particular compound.
Analytical Chemistry Reagents and Probes
No literature could be found describing the use of this compound as an analytical reagent or probe.
Agrochemical Applications (e.g., plant growth regulators, pesticides)
There is no published research to indicate that this compound has been investigated for agrochemical applications such as a plant growth regulator or pesticide.
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The foundation of any investigation into a novel compound lies in its efficient and scalable synthesis. Currently, detailed synthetic routes specifically for 1-(7-Methylbenzofuran-3-YL)ethanone are not widely published. Future research should prioritize the development of robust and high-yielding synthetic strategies. This could involve the adaptation of known methods for benzofuran (B130515) synthesis, such as the Perkin rearrangement or intramolecular cyclization reactions, tailored to achieve the desired 7-methyl substitution pattern. Key areas of exploration would include the investigation of various starting materials, catalysts, and reaction conditions to optimize the yield and purity of the final product. A comparative analysis of different synthetic pathways would be crucial to identify the most economically viable and environmentally friendly approach for producing this compound in sufficient quantities for further studies.
Advanced Computational Design of Next-Generation Analogues
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the potential properties and activities of this compound and its derivatives. Future research should employ advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, to model the structure of the molecule and predict its interactions with biological targets. These in silico studies can guide the rational design of next-generation analogues with potentially enhanced biological efficacy or improved physicochemical properties. By systematically modifying the core structure of this compound, for instance, by introducing different functional groups at various positions, it would be possible to generate a virtual library of related compounds for further computational screening.
Multi-Omics Approaches to Elucidate Comprehensive Biological Mechanisms
Should initial screenings reveal any biological activity for this compound, a deep dive into its mechanism of action will be paramount. Multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a chemical entity. nih.govlabseeker.com By treating relevant cell lines or model organisms with this compound and analyzing the subsequent changes across these different "omic" layers, researchers can identify the specific pathways and molecular targets that are perturbed by the compound. This comprehensive data can reveal not only the primary mode of action but also potential off-target effects and mechanisms of resistance.
Development of High-Throughput Screening Platforms for Mechanistic Insights
To efficiently screen for the biological activity of this compound and its computationally designed analogues, the development of high-throughput screening (HTS) platforms is essential. mdpi.com These automated systems can rapidly test a large number of compounds against a panel of biological assays, such as cell viability assays, enzyme inhibition assays, or reporter gene assays. mdpi.com The data generated from HTS can provide initial "hits" and structure-activity relationships, which are crucial for lead optimization. Furthermore, high-content screening, a sophisticated form of HTS that utilizes automated microscopy and image analysis, can provide deeper mechanistic insights by visualizing the effects of the compound on cellular morphology and subcellular structures.
Interdisciplinary Research Integrating Chemical Synthesis, Theoretical Chemistry, and Mechanistic Biology
The successful elucidation of the potential of this compound will necessitate a highly collaborative and interdisciplinary research effort. This would involve a seamless integration of expertise from synthetic organic chemistry, for the creation of the molecule and its derivatives; theoretical and computational chemistry, for predictive modeling and rational design; and mechanistic biology, for the comprehensive evaluation of its biological effects. Such a synergistic approach, where experimental findings inform computational models and vice versa, will be the most effective strategy to unlock the full potential of this understudied chemical compound and pave the way for its potential applications in medicine or other scientific fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(7-Methylbenzofuran-3-YL)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 7-methylbenzofuran reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Reflux conditions (e.g., anhydrous ethanol, 80–100°C) and catalyst loading (0.5–1.5 equivalents) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Side reactions, such as over-acylation, are mitigated by controlling reaction time (<6 hours) .
| Reaction Parameter | Optimal Range |
|---|---|
| Catalyst (AlCl₃) | 1.0–1.2 equiv |
| Temperature | 80–100°C |
| Solvent | Anhydrous CH₂Cl₂ |
| Reaction Time | 4–6 hours |
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?
- Methodological Answer :
- ¹H NMR : The methyl group on the benzofuran ring appears as a singlet at δ 2.4–2.5 ppm, while the acetyl methyl group resonates at δ 2.6–2.7 ppm. Aromatic protons show splitting patterns consistent with substitution at the 3-position .
- X-ray Crystallography : Confirms the planarity of the benzofuran ring and the spatial orientation of the acetyl group. Bond lengths (C=O: ~1.21 Å) and angles align with DFT-predicted geometries .
- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and benzofuran C-O-C stretch at 1240–1260 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform NMR simulations using DFT (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEFPCM for CDCl₃) .
- Compare experimental coupling constants (e.g., J = 8.5 Hz for aromatic protons) with computed values. Deviations >0.5 Hz suggest the need to re-exclude spin-orbit coupling effects .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Catalyst Recycling : Use heterogeneous catalysts (e.g., Fe³⁺-montmorillonite) to reduce waste and enable reuse over 3–5 cycles without significant activity loss .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise temperature control and reduced residence time.
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal nucleation. Purity >99% is achievable with two recrystallization steps .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic sites. The acetyl carbonyl group (f⁻ ~0.25) is more reactive than the benzofuran oxygen .
- Molecular Dynamics : Simulate solvation effects to predict reaction pathways (e.g., SN2 vs. SN1). Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the acetyl carbon .
Q. What methodologies are used to evaluate the bioactivity of this compound, and how are mechanistic insights gained?
- Methodological Answer :
-
In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). IC₅₀ values for enzyme inhibition (e.g., COX-2) are determined using fluorogenic substrates .
-
Molecular Docking : Identify binding interactions with target proteins (e.g., COX-2 active site). The acetyl group forms hydrogen bonds with Arg120, while the benzofuran ring engages in π-π stacking with Tyr355 .
Bioassay Key Parameters Antimicrobial (MIC) 16–32 µg/mL (Gram-positive) COX-2 Inhibition IC₅₀ = 12.5 ± 1.8 µM
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
